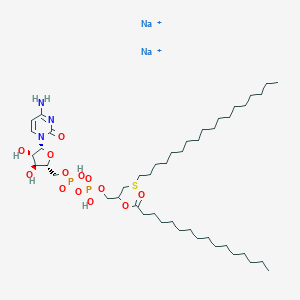
A-Cdp-optg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-Cdp-optg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cytidine, which is a nucleoside that plays a crucial role in the synthesis of RNA and DNA. A-Cdp-optg is synthesized by modifying the cytidine molecule, and it has been found to exhibit several unique properties that make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of A-Cdp-optg is not fully understood, but it is believed to interact with RNA and DNA through the optg group, which confers a unique fluorescent property. This property allows researchers to visualize and study the behavior of RNA and DNA in real-time, providing valuable insights into their structure and function.
Biochemical and Physiological Effects:
A-Cdp-optg has been found to have several biochemical and physiological effects, including its ability to bind to RNA and DNA and its fluorescent properties. It has also been found to be non-toxic and biocompatible, making it a safe compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of A-Cdp-optg is its unique fluorescent property, which allows researchers to visualize and study RNA and DNA in real-time. It is also non-toxic and biocompatible, making it safe for use in lab experiments. However, one of the limitations of A-Cdp-optg is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of A-Cdp-optg in scientific research. One potential application is in the development of biosensors for the detection of RNA and DNA in biological samples. Another direction is the study of protein-RNA interactions, which are critical for understanding various biological processes. Additionally, A-Cdp-optg could be used in the development of new imaging techniques for the visualization of RNA and DNA in living cells.
Conclusion:
In conclusion, A-Cdp-optg is a promising compound with several potential applications in scientific research. Its unique fluorescent properties and non-toxic nature make it a safe and useful tool for the study of RNA and DNA. While there are limitations to its use, the future directions for its application are numerous, and it is likely to play an increasingly important role in scientific research in the coming years.
合成法
The synthesis of A-Cdp-optg involves several steps, starting with the modification of the cytidine molecule. This is achieved through the addition of various chemical groups, including the optg group, which is responsible for conferring the unique properties of the compound. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
A-Cdp-optg has several potential applications in scientific research, including its use as a fluorescent probe to detect RNA and DNA. It has also been found to be useful in the study of protein-RNA interactions, which are critical for understanding various biological processes. Additionally, A-Cdp-optg has been used in the development of biosensors and as a tool for gene expression analysis.
特性
CAS番号 |
125592-28-1 |
|---|---|
製品名 |
A-Cdp-optg |
分子式 |
C46H87N3Na2O13P2S+2 |
分子量 |
1030.2 g/mol |
IUPAC名 |
disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C46H87N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-65-38-39(60-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)36-58-63(54,55)62-64(56,57)59-37-40-43(51)44(52)45(61-40)49-34-33-41(47)48-46(49)53;;/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53);;/q;2*+1/t39?,40-,43-,44+,45-;;/m1../s1 |
InChIキー |
IOJAKVFOYVOQAC-YOCDIIJISA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
同義語 |
1-beta-arabinofuranosylcytosine 5'-diphosphate-1-octadecyl-2-O-palmitoyl-1-thioglycerol A-CDP-OPTG ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol, diammonia salt ara-CDP-PTBA Cytoros |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



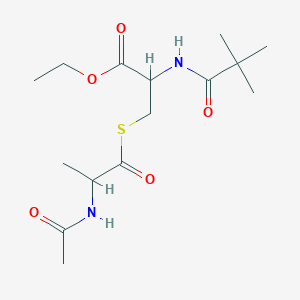

![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
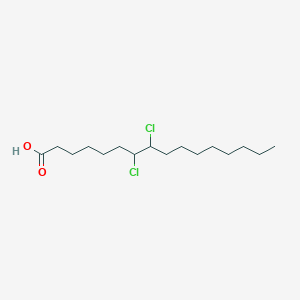
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
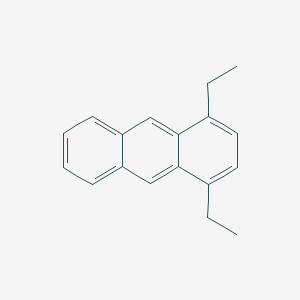
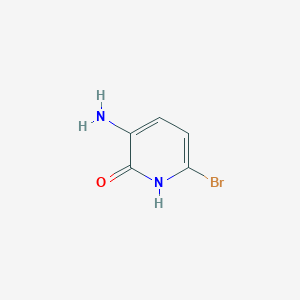
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
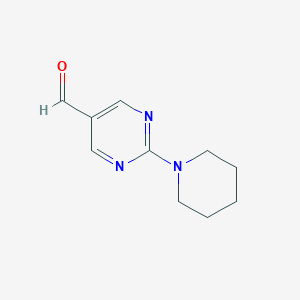

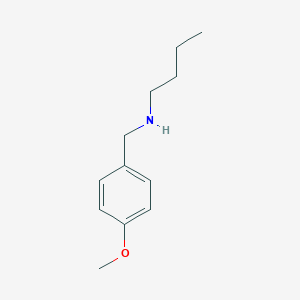
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
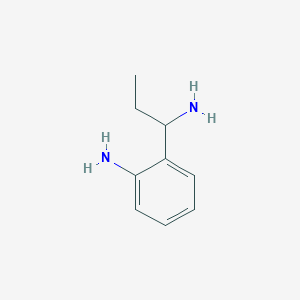
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)